![molecular formula C14H22FNO4 B1383971 2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1173294-24-0](/img/structure/B1383971.png)

2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Descripción general

Descripción

This compound, also known by its CAS number 1173294-24-0, is a chemical with the molecular formula C14H22FNO4 . It is used in research and is not intended for human or veterinary use.

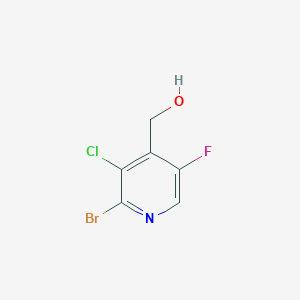

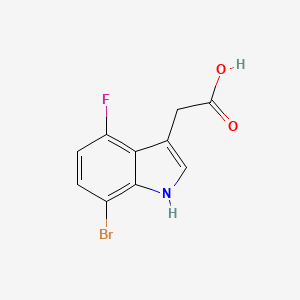

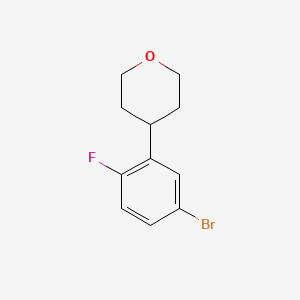

Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic heptane ring, which is a seven-membered ring structure. It also contains fluorine and ethyl and tert-butyl groups .Aplicaciones Científicas De Investigación

Scalable Synthesis

The synthesis of related compounds such as tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been improved for scalability and efficiency. This particular synthesis is notable for its innovative approach, utilizing commercially available chiral lactone and an elegant epimerization/hydrolysis step for the undesired diastereoisomer, avoiding tedious purification. This method has been scaled up to produce the compound in significant amounts, demonstrating the potential for large-scale production of complex bicyclic structures (Maton et al., 2010).

Molecular Structure Elucidation

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with similarities in structure, was characterized using NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. This comprehensive approach to structural elucidation ensures precise understanding of the molecular architecture, which is crucial for the potential applications of these complex molecules (Moriguchi et al., 2014).

Chemical and Physical Properties

Crystallography and Molecular Geometry

Compounds like (1S*,2R*,3S*,4R*,5R*)-5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, similar in structure to the compound , have been analyzed for their crystallographic properties. Such analyses reveal insights into the molecule's geometry and intermolecular interactions, such as hydrogen bonding patterns, crucial for understanding the compound's stability and reactivity (Kelly et al., 2012).

Functional Diversity and Backbone Constraints

Research into the functional diversity of related structures like 2-oxa-5-azabicyclo[2.2.1]heptanes has shown that these compounds can serve as platforms for creating backbone-constrained γ-amino acid analogues. This property is especially relevant in the context of drug design, where the rigidity of the molecular backbone can significantly impact the bioactivity and specificity of the compound (Garsi et al., 2022).

Applications in Drug Development and Analysis

Antimalarial Activity

Compounds structurally related to 2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate have been evaluated for their antimalarial activities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have shown in vitro activity against P. falciparum, indicating the potential of these bicyclic structures in antimalarial drug development (Ningsanont et al., 2003).

Trace Level Detection in Pharmaceuticals

The detection and quantification of related compounds in pharmaceutical substances are crucial for ensuring product safety. Methods have been developed for the ultra-trace level detection of genotoxic impurities like ethyl-(1R,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate in pharmaceuticals, underscoring the importance of analytical techniques in maintaining the purity and safety of drug products (Puppala et al., 2022).

Propiedades

IUPAC Name |

2-O-tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FNO4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9?,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRGBCBVSRQVMV-JPPWEJMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@H]2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)

![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)

![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)